4-Hydroxy-2',4',6'-trichlorobiphenyl

Descripción general

Descripción

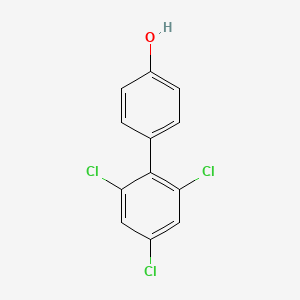

4-Hidroxi-2’,4’,6’-triclorobifenilo es un compuesto orgánico con la fórmula química C12H7Cl3O. Es un derivado del bifenilo, donde el núcleo del bifenilo está sustituido con tres átomos de cloro y un grupo hidroxilo. Este compuesto es conocido por su estabilidad y baja volatilidad a temperatura ambiente. Es un sólido cristalino incoloro que es insoluble en agua pero soluble en disolventes orgánicos como el etanol y el benceno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

4-Hidroxi-2’,4’,6’-triclorobifenilo se sintetiza típicamente mediante la reducción de 4-nitro-2’,4’,6’-triclorobifenilo. La reacción de reducción se puede llevar a cabo utilizando agentes reductores como el hierro o el zinc en presencia de ácido clorhídrico. La reacción se suele realizar a temperatura ambiente .

Métodos de producción industrial

En un entorno industrial, la producción de 4-hidroxi-2’,4’,6’-triclorobifenilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía son comunes en la producción industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

4-Hidroxi-2’,4’,6’-triclorobifenilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.

Reducción: El compuesto se puede reducir aún más para eliminar los átomos de cloro.

Sustitución: Los átomos de cloro se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar los átomos de cloro en condiciones básicas.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de bifenilo desclorados.

Sustitución: Derivados de bifenilo con varios grupos funcionales que reemplazan los átomos de cloro.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Hydroxy-2',4',6'-trichlorobiphenyl is a stable, non-volatile crystalline solid with the chemical formula C12H7Cl3O. It is insoluble in water but soluble in organic solvents such as ethanol and benzene. The compound primarily interacts with biological systems by inhibiting the expression of the circadian rhythm component PER1, thereby potentially disrupting normal circadian functions.

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a reagent to synthesize more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Chemical Reaction Analysis : It undergoes reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : Further reduction can remove chlorine atoms.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

- Endocrine Disruption Studies : As a known endocrine disruptor, this compound has been studied for its interactions with estrogen receptors. Research indicates that it exerts uterotropic effects by enhancing uterine contractions mediated by oxytocin through estrogen receptor pathways .

- Toxicological Assessments : Studies have linked exposure to this compound with adverse reproductive outcomes in mammals, prompting investigations into its long-term effects on gestation and developmental processes .

Medicine

- Potential Therapeutic Applications : Ongoing research aims to elucidate the therapeutic potential of this compound, particularly in relation to its biological activity as an estrogen mimic and its implications for reproductive health .

- Toxicological Profiles : Understanding the toxicological properties of this compound is crucial for assessing risks associated with PCB exposure and developing safety guidelines for handling such compounds .

Industrial Applications

- Synthesis of Dyes and Antioxidants : The compound serves as a precursor in the production of various industrial materials, including dyes and fluorescent brighteners. Its chemical stability makes it suitable for applications requiring long-lasting performance.

Case Study 1: Estrogenic Activity in Animal Models

A study investigated the effects of this compound on uterine contractions in midgestation rats. Results demonstrated that prolonged exposure significantly increased the contractile response to oxytocin, indicating a strong interaction with estrogen receptors and highlighting its potential role as an endocrine disruptor .

Case Study 2: Toxicological Impact Assessment

Research has shown that exposure to polychlorinated biphenyls, including hydroxylated variants like this compound, is associated with reproductive health issues in both humans and wildlife. These findings underscore the necessity for ongoing monitoring and regulation of such compounds due to their persistent environmental presence and biological activity .

Mecanismo De Acción

El mecanismo de acción de 4-hidroxi-2’,4’,6’-triclorobifenilo implica su interacción con dianas moleculares como enzimas y receptores. El grupo hidroxilo le permite formar enlaces de hidrógeno con sitios activos de enzimas, potencialmente inhibiendo su actividad. Los átomos de cloro contribuyen a la lipofilia del compuesto, lo que le permite interactuar con las membranas lipídicas y alterar los procesos celulares. Las vías y las dianas moleculares exactas varían según el contexto biológico específico .

Comparación Con Compuestos Similares

Compuestos similares

- 2,4,6-Triclorobifenilo

- 2,4,6-Tricloro-4’-bifenilol

- 2,5-Diclorobifenilo

Singularidad

4-Hidroxi-2’,4’,6’-triclorobifenilo es único debido a la presencia de grupos hidroxilo y múltiples sustituyentes de cloro en el núcleo del bifenilo. Esta combinación confiere propiedades químicas y físicas distintas, como una mayor estabilidad y patrones de reactividad específicos, lo que lo hace valioso para diversas aplicaciones en investigación e industria .

Actividad Biológica

4-Hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30) is a hydroxylated polychlorinated biphenyl (PCB) that has garnered significant attention due to its biological activity, particularly as an endocrine disruptor. This compound is a degradation product of PCBs, which were widely used industrially before being banned due to their environmental persistence and toxicological profiles.

Chemical Structure and Properties

OH-PCB 30 features a biphenyl core structure with three chlorine atoms substituted at the 2', 4', and 6' positions of one benzene ring, and a hydroxyl group attached at the 4th position of the other ring. This unique configuration contributes to its stability and bioactivity.

Endocrine Disruption and Estrogenic Activity

Research indicates that OH-PCB 30 can bind to estrogen receptors (ERs), mimicking the effects of natural estrogens. This binding leads to the induction of vitellogenin (VTG), a precursor protein essential for egg yolk formation in oviparous animals, particularly in fish such as rainbow trout. The compound's ability to induce VTG production demonstrates its potential as an endocrine disruptor.

Key Findings:

- Binding Affinity : OH-PCB 30 exhibits a high affinity for estrogen receptors, leading to significant biological effects, albeit with lower potency compared to natural estrogens like estradiol .

- Induction of Vitellogenin : Studies have shown that OH-PCB 30 induces VTG production in a dose-dependent manner. For instance, in juvenile rainbow trout, the plasma VTG levels reached approximately 0.048 mg/ml at high doses, which is significantly lower than those induced by natural estrogens .

- Uterotropic Effects : In animal studies, exposure to OH-PCB 30 resulted in enhanced uterine contractions in midgestation rats when combined with oxytocin, indicating its potential impact on reproductive health through estrogen receptor-mediated pathways .

Comparative Estrogenic Activity

The estrogenic activity of OH-PCB 30 can be compared with other hydroxylated PCBs. The following table summarizes some related compounds and their estrogenic activities:

| Compound Name | Structure Features | Estrogenic Activity |

|---|---|---|

| 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | High |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | Moderate |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Three chlorine atoms; hydroxyl group | Low |

| 2,3-Dihydroxy-5-chloro-biphenyl | Two hydroxyl groups; one chlorine atom | Variable |

This table illustrates the varying degrees of estrogenic activity among different hydroxylated PCBs, highlighting the unique profile of OH-PCB 30 within this class.

The biological activity of OH-PCB 30 is primarily mediated through its interaction with estrogen receptors. The compound's structural features allow it to mimic natural estrogens, facilitating its binding to ERs and triggering downstream biological responses:

- Estrogen Receptor Binding : The specific arrangement of chlorine atoms and the hydroxyl group allows OH-PCB 30 to effectively mimic the shape of natural estrogens, enabling it to interact with estrogen receptors .

- Induction of Uterine Contractions : Research has demonstrated that prolonged exposure (over 20 hours) to OH-PCB 30 can significantly enhance the contractile response of uterine tissues to oxytocin, further supporting its role as an endocrine disruptor .

Case Studies

Several studies have focused on the effects of OH-PCB 30 on wildlife and human health:

- Rainbow Trout Study : A critical study demonstrated that juvenile rainbow trout exposed to diets containing OH-PCB 30 showed significant VTG induction compared to controls. This response underscores the compound's potential ecological impact as an endocrine disruptor in aquatic environments .

- Reproductive Health Implications : Animal studies have linked exposure to PCBs and their metabolites, including OH-PCB 30, with adverse reproductive outcomes such as decreased gestation length and altered reproductive hormone levels in mammals .

Propiedades

IUPAC Name |

4-(2,4,6-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJFLVGNGVJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074539 | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-28-8 | |

| Record name | 2′,4′,6′-Trichloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLORO-4'-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KW6RT30C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.